molecular formula C15H11NO2S2 B371226 (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B371226
M. Wt: 301.4g/mol
InChI Key: YGHRMTBYJMUQLI-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazolidinone ring fused with a naphthalene moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxy-1-naphthaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The general reaction scheme is as follows:

    Condensation: 2-methoxy-1-naphthaldehyde reacts with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the thiazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized as a corrosion inhibitor for metals and alloys.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell membrane integrity, leading to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-N′-(2-methoxynaphthalen-1-yl)methyleneisoxazole-4-carbohydrazide
  • 2,4-Diamino-N′-(2-methoxynaphthalene-1-yl)methylene pyrimidine-5-carbohydrazide
  • N′-(2-Methoxynaphthalen-1-yl)methylene-7,7-dimethyl-2,5-dioxo-4a,5,6,7,8,8a-hexahydro-2H-chromene-3-carbohydrazide

Uniqueness

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique thiazolidinone ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C15H11NO2S2

Molecular Weight

301.4g/mol

IUPAC Name

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11NO2S2/c1-18-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14(17)16-15(19)20-13/h2-8H,1H3,(H,16,17,19)/b13-8-

InChI Key

YGHRMTBYJMUQLI-JYRVWZFOSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=S)S3

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=S)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.